N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide features a central acetamide scaffold substituted with a 2,5-dimethylphenyl group and a 1,3-thiazole ring. The thiazole moiety is further modified at the 2-position with a 4-methoxybenzenesulfonamido group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-4-5-14(2)18(10-13)22-19(24)11-15-12-28-20(21-15)23-29(25,26)17-8-6-16(27-3)7-9-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHYTPAQELXGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation:
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
Key Analogues Identified in Evidence:
2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (, Compound 14) Structure: Contains a coumarin (chromen-2-one) substituent on the thiazole instead of the sulfonamide. The coumarin group introduces π-π stacking capabilities, relevant for α-glucosidase inhibition .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Structure: Features a dichlorophenyl group on the acetamide and a bare thiazole ring. Key Differences: The lack of sulfonamide limits its ability to engage in sulfonamide-specific interactions (e.g., with serine residues in enzymes).
N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide ()
- Structure: Substitutes the sulfonamide with a methyl-thiazole sulfanyl group.
- Key Differences: The sulfanyl (S–) group is less electronegative than sulfonamide, altering electronic properties and redox stability .
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- This contrasts with sulfanyl or coumarin derivatives, which lack this capability .
- Lipophilicity: The dichlorophenyl analogue () is more lipophilic (ClogP ~3.5) than the target compound (ClogP ~2.8), affecting bioavailability .
- Crystal Packing: Sulfonamide-containing compounds (e.g., ) form dimeric structures via N–H⋯O hydrogen bonds (R²²(10) motifs), improving crystallinity compared to non-sulfonamide analogues .
Biological Activity
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, synthesis, and applications in research.
- Molecular Formula : C20H21N3O4S2
- Molecular Weight : 421.52 g/mol
- CAS Number : 922000-82-6
This compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play crucial roles in the regulation of cellular processes such as growth, differentiation, and metabolism. Dysregulation of these enzymes is often implicated in cancer and other diseases. By inhibiting tyrosine kinases, this compound may disrupt abnormal signaling pathways that contribute to tumor growth and proliferation.
Biological Activity and Applications
The compound has been studied for various biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- A notable case study demonstrated significant inhibition of cell growth in breast cancer cell lines when treated with this compound at specific concentrations.
-
Enzyme Inhibition :
- The sulfonamide moiety in the compound is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth. Thus, it may also exhibit antibacterial properties by inhibiting bacterial folate synthesis.
-
Potential Neuroprotective Effects :
- Preliminary research suggests that thiazole derivatives can offer neuroprotective benefits by modulating neuroinflammatory responses, although further studies are needed to elucidate this effect specifically for this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced via a reaction with sulfonyl chloride.
- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro anticancer study | Demonstrated significant inhibition of breast cancer cell proliferation at concentrations of 10 µM and above. |
| Enzyme inhibition assay | Showed effective inhibition against bacterial enzymes involved in folate synthesis. |
| Neuroprotective study | Indicated potential modulation of neuroinflammatory pathways in preliminary tests. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
